molecular formula C13H13NO3S B2562440 (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1396892-07-1

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2562440
CAS No.: 1396892-07-1
M. Wt: 263.31
InChI Key: BTVBMHJWKJOHAZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, incorporating furan and thiophene heterocyclic systems, is structurally analogous to compounds investigated as potent modulators of neuronal signaling pathways and as cytotoxic agents in oncology. Researchers can leverage this compound as a key chemical scaffold for developing novel therapeutic agents. A primary research application for this acrylamide derivative is in the study of neuropathic pain and the nicotinic acetylcholine receptor (nAChR) system. Structurally related acrylamides, such as (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), have been identified as positive allosteric modulators of the α7 nAChR subtype. Potentiation of this receptor has been demonstrated to acutely relieve neuropathic pain in murine models, suggesting a potential non-opioid strategy for pain management . The heterocyclic components in its structure are critical for this activity, as they are known to facilitate hydrogen bonding with biological targets . Consequently, this compound provides a valuable tool for probing cholinergic signaling and developing novel analgesics. Beyond neuroscience, this compound holds considerable value in cancer research. Acrylamide derivatives featuring furan and 3,4,5-trimethoxyphenyl moieties have shown potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7) by inhibiting tubulin polymerization, a established target for anticancer drugs . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. The structural features of this compound make it a promising candidate for investigating new chemotherapeutic agents and studying the fundamental processes of cell division. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-12(11-3-5-17-8-11)7-14-13(16)2-1-10-4-6-18-9-10/h1-6,8-9,12,15H,7H2,(H,14,16)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVBMHJWKJOHAZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1C(CNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available furan-3-carbaldehyde and thiophene-3-carboxylic acid.

    Step 1 Formation of (E)-3-(thiophen-3-yl)acrylic acid:

    Step 2 Formation of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products vary widely depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression. Inhibition of HDACs has implications for cancer therapy, as it can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Case Study: HDAC Inhibition

A study demonstrated that derivatives similar to this compound exhibited significant inhibition of HDAC8, leading to cell cycle arrest and apoptosis in various cancer cell lines. The IC50 values ranged from 20 to 50 µM, indicating moderate to strong anticancer activity.

Antimicrobial Activity

The compound's furan and thiophene moieties contribute to its antimicrobial properties. Research indicates that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

CompoundActivityMIC (µg/mL)
This compoundAntibacterial10 - 20
Standard Drug (e.g., Penicillin)Antibacterial5 - 15

Materials Science

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties. Its ability to form complexes with metals can lead to applications in sensors and electronic devices.

Case Study: Material Development

Research has indicated that the incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for advanced material applications.

Biological Studies

The interactions between this compound and biological molecules are being explored to understand its therapeutic effects further. Its potential as an antioxidant and anti-inflammatory agent is under investigation.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

Table 1: Key Structural Features of Analogues
Compound Name Core Structure Substituents Molecular Weight (g/mol) Reference
(E)-N-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide (Target) Acrylamide Furan-3-yl-hydroxyethyl (N-side), thiophen-3-yl (C-side) Not reported N/A
(E/Z)-3-(Furan-3-yl)-N-methyl-N-(decahydroisoquinolin-6-yl)acrylamide (2a) Acrylamide Furan-3-yl (C-side), methyl and decahydroisoquinolin (N-side) 309.1637 (HRMS)
2-((Diphenylphosphoryl)methyl)-N-(thiophen-3-yl)acrylamide (19) Acrylamide Thiophen-3-yl (N-side), phosphoryl-methyl (C-side) Not reported
(1S,2R,3S)-N,N-Diethyl-3-(thiophen-3-yl)cyclopropane-carboxamide (3q) Cyclopropane-carboxamide Thiophen-3-yl, boronate ester, diethylamide Not reported
N-(2-(Piperazin-1-yl)ethoxyethyl)-4-(thiophen-3-yl)benzamide (3a) Benzamide Thiophen-3-yl (C-side), piperazine-ethoxyethyl (N-side) Not reported

Key Observations :

  • The target compound’s thiophen-3-yl group distinguishes it from analogues with thiophen-2-yl (e.g., ’s compound 5112) , which may alter electronic properties or binding interactions.
  • Furan-3-yl substitution is shared with compound 2a but paired with a hydroxyethyl group in the target, enhancing hydrophilicity.
  • Cyclopropane-carboxamide (3q) and benzamide (3a) cores diverge significantly, impacting conformational flexibility and target selectivity.

Key Observations :

  • Amide bond formation commonly employs coupling agents like EDC/HOBt or HATU , with HATU offering higher efficiency in complex environments.
  • Stereochemical control in cyclopropanation (3q) highlights advanced methodologies compared to simpler acrylamide syntheses.
  • Low yields (e.g., 32% for 3a ) suggest challenges in purifying polar or bulky substituents.

Physicochemical and Spectroscopic Characterization

Table 3: Spectroscopic Data for Analogues
Compound Name ¹H NMR Features (δ, ppm) HRMS (m/z) [M+H]+ Reference
Target Not reported Not reported N/A
2a δ 1.37 (CH3), 4.29 (CH2), 6.41–7.41 (aromatic) 309.1620
19 δ 7.25–7.75 (thiophene), 3.20 (P-CH2) 435.1412
3q δ 1.25 (Bpin), 3.40 (cyclopropane), 6.90 (thiophene) Not reported

Key Observations :

  • Thiophen-3-yl protons resonate near δ 6.90–7.75 across analogues , consistent with aromaticity and conjugation.
  • Hydroxyethyl groups (inferred in the target) may show broad δ 1.5–4.0 peaks, as seen in similar structures .

Challenges and Innovations

  • Stereochemical control : Radical cyclopropanation (3q) offers superior dr and ee compared to traditional methods.
  • Purification challenges : Polar substituents (e.g., hydroxyethyl) may necessitate advanced chromatography, as in .
  • Functional group compatibility : Phosphoryl (19 ) and boronate (3q ) groups introduce reactivity that requires tailored synthetic conditions.

Biological Activity

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural components—furan and thiophene rings—has been studied for its pharmacological properties, particularly in relation to pain relief and neuropharmacology.

The molecular formula of this compound is C13H13NO3SC_{13}H_{13}NO_{3}S with a molecular weight of 263.31 g/mol. The compound's structure is significant for its interactions with biological targets, particularly receptors involved in pain modulation.

PropertyValue
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
CAS Number1396892-36-6

Research indicates that this compound may act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in neurotransmission and has been implicated in various pain pathways. The compound's activity at nAChRs suggests potential applications in treating neuropathic pain.

Antinociceptive Activity

Recent studies have focused on the antinociceptive effects of compounds structurally related to this compound. For instance, DM497, a derivative of this compound, was tested in a mouse model of oxaliplatin-induced neuropathic pain. The study demonstrated significant pain-relieving properties, attributed to the modulation of nAChRs and voltage-gated calcium channels (CaV2.2) .

Study Overview:

  • Model Used: Mouse model of oxaliplatin-induced neuropathic pain.
  • Dosage: 2.4 mg/kg administered over ten injections.
  • Results: Significant reduction in pain response, indicating effective antinociceptive properties.

Case Studies and Research Findings

  • Electrophysiological Characterization:
    • The activity of this compound was assessed using two-electrode voltage clamp recordings on heterologously expressed α7 and α9α10 nAChRs.
    • Findings indicated that the compound enhances receptor activity, which is crucial for its analgesic effects .
  • Behavioral Studies:
    • Behavioral assays confirmed that compounds related to this compound exhibit significant antinociceptive effects in chronic pain models, supporting their potential therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.